An In-Depth Physicochemical and Biological Profile of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide
An In-Depth Physicochemical and Biological Profile of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the novel synthetic compound 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide. Due to the limited availability of experimental data, this document focuses on computationally predicted properties, offering valuable insights for its potential application in drug discovery and development. Detailed methodologies for the experimental determination of these properties are also provided to guide future laboratory work. Furthermore, a hypothetical signaling pathway is proposed based on the known biological activities of structurally related molecules, offering a starting point for pharmacological investigation.
Introduction
3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide is a complex organic molecule incorporating three key structural motifs: a benzamide core, a sulfonamide linker, and a flexible seven-membered azepane ring. Benzamide and sulfonamide moieties are prevalent in a wide range of clinically successful drugs, exhibiting diverse biological activities including antibacterial, antifungal, and anti-inflammatory properties.[1] The presence of a bromine atom on the phenyl ring can further influence the compound's pharmacokinetic and pharmacodynamic profile.[1] Azepane-containing compounds are also of significant interest in medicinal chemistry, with several approved drugs featuring this heterocyclic scaffold, known to possess a wide array of pharmacological activities.[2][3][4][5][6] This guide aims to provide a foundational understanding of the key physicochemical characteristics of this compound to facilitate further research and development.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the predicted physicochemical properties for 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide.
Predicted Physicochemical Data
| Property | Predicted Value | Method/Tool |
| Molecular Formula | C₁₉H₂₁BrN₂O₃S | - |
| Molecular Weight | 437.35 g/mol | - |
| CAS Number | 420831-40-9 | - |
| Melting Point | Not available | Prediction tools do not typically provide this value. |
| Boiling Point | Not available | Prediction tools do not typically provide this value. |
| Water Solubility | -4.85 (logS) | SwissADME |
| Poorly soluble | SwissADME | |
| pKa (most acidic) | 8.87 | SwissADME |
| pKa (most basic) | -1.58 | SwissADME |
| LogP (Octanol/Water) | 4.25 | SwissADME (Consensus LogP) |
| Topological Polar Surface Area (TPSA) | 71.86 Ų | SwissADME |
| Number of Rotatable Bonds | 4 | SwissADME |
| Hydrogen Bond Acceptors | 4 | SwissADME |
| Hydrogen Bond Donors | 1 | SwissADME |
Note: These values are computationally predicted and should be confirmed by experimental analysis.
Experimental Protocols for Physicochemical Property Determination
Accurate experimental determination of the physicochemical properties is essential for validating computational models and for regulatory submissions. The following are standard protocols for key properties.
Melting Point Determination
Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this occurs over a narrow temperature range.
Methodology (Capillary Method):
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A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.
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The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a thermometer.
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The sample is heated slowly, and the temperature is observed.
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The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.
Solubility Determination
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.
Methodology (Shake-Flask Method):
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An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at various pH values, organic solvents) in a flask.
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The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).
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The suspension is filtered to remove undissolved solid.
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The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
pKa Determination
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution.
Methodology (Potentiometric Titration):
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A known concentration of the compound is dissolved in a suitable solvent (often a co-solvent system like water/methanol for poorly soluble compounds).
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The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
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The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
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A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.
LogP Determination
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is the logarithm of this ratio and is a measure of lipophilicity.
Methodology (Shake-Flask Method):
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A known amount of the compound is dissolved in a pre-saturated mixture of n-octanol and water (or a suitable buffer).
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The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.
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The concentration of the compound in both the n-octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC-UV).
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The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Potential Biological Activity and Signaling Pathway
While no specific biological targets for 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide have been reported, its structural components suggest potential interactions with various biological pathways. Benzamide derivatives are known to act as enzyme inhibitors, and the N-(3-bromophenyl) moiety has been incorporated into inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1), a target in cancer immunotherapy.[7] The azepane sulfonyl group is present in various bioactive molecules, including some in clinical development.
Based on these observations, a hypothetical signaling pathway is proposed where 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide acts as an inhibitor of an intracellular kinase, a common target for compounds with similar structural features.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Experimental Workflow for Biological Activity Screening
To investigate the biological activity of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide, a systematic experimental workflow is recommended.
Caption: A typical workflow for assessing biological activity.
Conclusion
3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide is a novel compound with structural features that suggest potential for interesting biological activities. The predicted physicochemical properties indicate that it is a lipophilic molecule with poor aqueous solubility, which are important considerations for formulation and delivery. The provided experimental protocols offer a roadmap for the empirical validation of these properties. The hypothetical signaling pathway and proposed experimental workflow serve as a guide for initiating investigations into its pharmacological potential. Further experimental studies are warranted to fully characterize this compound and explore its therapeutic applications.
References
- 1. Buy N-(3-Bromophenyl)benzamide | 10286-85-8 [smolecule.com]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
